Product packaging for CLIP (human) (TFA)(Cat. No.:)

CLIP (human) (TFA)

Cat. No.: B612766
M. Wt: 2579.7 g/mol
InChI Key: ZAPPDVOJVZTOMI-AEQSNVDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CLIP (human) (TFA) is a synthetic peptide provided as a trifluoroacetate (TFA) salt for life science research. Trifluoroacetate salts are a common form for purified peptides, resulting from the use of trifluoroacetic acid (TFA) during the high-performance liquid chromatography (HPLC) purification process . This product is designed for in vitro research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are advised to consult the product datasheet for specific handling, storage, and reconstitution instructions. The precise biological function, molecular mechanisms, and specific research applications of this particular human CLIP peptide should be verified from authoritative scientific literature or experimental data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C114H166F3N27O38 B612766 CLIP (human) (TFA)

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPPDVOJVZTOMI-AEQSNVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H166F3N27O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Biogenesis of Human Clip

Proteolytic Processing of Human Invariant Chain to Generate CLIP

Identification and Characterization of the Human CLIP Fragment

The CLIP fragment was first identified through studies of human B-lymphoblastoid cell lines that were defective in antigen presentation. rcsb.org In these cells, MHC class II molecules were found to be predominantly associated with a nested set of peptides derived from the invariant chain, which were named CLIP. aai.org This discovery established the MHC class II-CLIP complex as a key intermediate in the antigen presentation pathway. rcsb.org

Further characterization involved the isolation and sequencing of these peptides. It was determined that CLIP peptides are derived from a specific region of the invariant chain. embopress.org Different length variants of CLIP have been identified, with the core region responsible for binding to the MHC class II molecule being highly conserved. researchgate.net

The definitive characterization of the human CLIP fragment came from structural studies. The X-ray crystal structure of a human CLIP fragment in complex with the MHC class II molecule HLA-DR3 was solved, providing detailed insights into their interaction. rcsb.org This structure revealed that CLIP binds within the peptide-binding groove in a manner very similar to that of antigenic peptides, adopting a polyproline type II helical conformation and extending the length of the groove. rcsb.org The interaction is stabilized by a network of hydrogen bonds and van der Waals contacts between the peptide backbone and the MHC molecule, as well as specific interactions between the side chains of the CLIP fragment and pockets within the binding groove. pnas.orgrcsb.org

The table below summarizes key properties of a well-characterized human CLIP fragment.

PropertyDescriptionSource(s)
Origin Proteolytic fragment of the human invariant chain (CD74). uniprot.orgaai.org
Typical Length Variants exist, often spanning residues 81-104 or a core of 87-101 of the invariant chain. aai.orgfrontiersin.orgresearchgate.net
Function Acts as a placeholder in the MHC class II peptide-binding groove, preventing premature peptide binding. pnas.org
Cellular Location Generated and resides in endosomal/lysosomal compartments (MIIC). nih.govaai.org
Binding Partner Major Histocompatibility Complex (MHC) class II molecules (e.g., HLA-DR, HLA-DQ). pnas.orguniprot.org
Release Factor HLA-DM facilitates its removal to allow for antigenic peptide loading. nih.govnih.gov

The amino acid sequences of common human CLIP variants used in research are detailed in the table below. The numbering can vary based on the specific isoform of the invariant chain.

CLIP VariantAmino Acid SequenceReference(s)
CLIP (81-104) LPKPPKPVSKMRMATPLLMQALPM aai.orgembopress.org
CLIP (103-117) PVSKMRMATPLLMQA mblbio.com
CLIP (102-120) KPVSKMRMATPLLMQALPM researchgate.net
CLIP (106-120) KMRMATPLLMQALPM researchgate.net

The structural details of the interaction between human CLIP and an MHC class II molecule (HLA-DR3) have been elucidated by X-ray crystallography.

Structural FeatureObservationPDB IDReference(s)
Binding Orientation Binds in a similar manner to conventional antigenic peptides.1A6A rcsb.org
Peptide Conformation Adopts a polyproline type II helix.1A6A rcsb.org
Key Interactions The peptide backbone forms hydrogen bonds with conserved residues of the HLA-DR3 groove. Side chains of CLIP methionine residues anchor into pockets of the groove.1A6A rcsb.org

Mechanisms of Human Clip Major Histocompatibility Complex Class Ii Interaction and Regulation

Molecular Interface between Human CLIP and MHC Class II

Initially, newly synthesized MHC class II α and β chains associate with the invariant chain, which prevents premature peptide binding in the endoplasmic reticulum. nih.govnih.govfrontiersin.org Following transport to endosomal compartments, the invariant chain is proteolytically cleaved, leaving the CLIP fragment nestled within the peptide-binding groove of the MHC class II molecule. aai.orgnih.govpnas.org

The CLIP peptide occupies the peptide-binding groove of the MHC class II molecule, acting as a placeholder to prevent the binding of other peptides until it is exchanged for antigenic peptides. nih.govpnas.org This occupancy is a crucial step in the antigen presentation pathway. pnas.org Studies have shown that the CLIP peptide binds to a single site on the human class II molecule HLA-DR1. nih.gov The interaction is such that the occupancy of the groove by antigenic peptides can inhibit CLIP binding and vice versa, indicating a direct competition for the same binding site. nih.gov The core of the CLIP peptide, specifically residues 89-101, binds within the groove in a manner analogous to conventional antigenic peptides. embopress.org

The stability of the CLIP-MHC class II complex can vary between different MHC class II alleles. For instance, some haplotypes like DR0401 and DR0404 exhibit less stable CLIP binding compared to others like DR*0402, a factor that has been correlated with a predisposition to autoimmunity. frontiersin.org

The interaction between CLIP and the MHC class II peptide-binding groove is governed by specific structural features. The peptide-binding groove itself is formed by a β-sheet floor and two α-helical walls. researchgate.net Polymorphic residues within this groove, particularly at positions β85 and β86 which define a major binding pocket, significantly influence the affinity and stability of the CLIP-MHC class II interaction. nih.gov

X-ray crystallography has revealed that CLIP can adopt a conventional peptide conformation within the binding groove. researchgate.netrcsb.org Interestingly, different length variants of CLIP can even bind in a unique bidirectional manner, a dynamic process confirmed by NMR spectroscopy. pnas.org In both orientations, a network of hydrogen bonds between conserved MHC residues and the peptide backbone stabilizes the complex. pnas.org The region of the invariant chain immediately N-terminal to CLIP (residues 81-90) appears to influence the tightness of this association, potentially preventing an overly stable interaction that would impede subsequent peptide exchange. embopress.orgnih.gov

Role of Human Leukocyte Antigen-DM (HLA-DM) in Human CLIP Exchange

The exchange of CLIP for antigenic peptides is not a spontaneous process but is actively catalyzed by HLA-DM, a non-classical MHC class II-like molecule. pnas.orgnih.govwikipedia.orgaai.org In the absence of functional HLA-DM, MHC class II molecules accumulate on the cell surface with CLIP still bound, highlighting the essential role of HLA-DM in peptide editing. aai.orgpnas.org

HLA-DM functions as a catalyst, accelerating the dissociation of CLIP from the MHC class II peptide-binding groove, thereby making the groove available for binding high-affinity antigenic peptides. aai.orgnih.gova-z.lu This catalytic activity is not limited to CLIP, as HLA-DM can facilitate the release of a range of peptides, showing a preference for dissociating less stable peptide-MHC class II complexes. nih.govnih.gov This "peptide editing" function ensures that only the most stable complexes are presented on the cell surface. nih.govnih.gov

The catalytic efficiency of HLA-DM is remarkable; it can act on multiple MHC-peptide complexes, a hallmark of enzymatic turnover. pnas.org Research has shown that HLA-DM significantly increases the off-rate of CLIP from HLA-DR1. pnas.org For example, at pH 5.0, the dissociation of CLIP from DR1 has a half-life of approximately 5.6 hours, which is reduced to about 2.0 hours in the presence of HLA-DM. pnas.org This catalytic enhancement is crucial for efficient antigen presentation. pnas.orgnih.gov

Table 1: Effect of HLA-DM on Peptide Dissociation from HLA-DR1 at pH 5.0
PeptideConditionDissociation Rate (koff, s-1)Half-life (τ, hours)Reference
CLIPWithout HLA-DM4.9 x 10-55.6 ± 1.9 pnas.org
HAWithout HLA-DM1.3 x 10-521 ± 3 pnas.org
HAWith HLA-DM1.4 x 10-42.0 ± 0.2 pnas.org

The mechanism of HLA-DM action involves more than simple competitive displacement. Evidence suggests that HLA-DM allosterically regulates the conformation of the MHC class II molecule. researchgate.net HLA-DM binds to a site on the MHC class II molecule near the N-terminus of the peptide-binding groove. aai.org This interaction is thought to induce or stabilize a conformational change in the MHC class II molecule, particularly affecting the α-subunit's 310 helix and adjacent structures. aai.org This altered conformation has a reduced affinity for the bound peptide, facilitating its release. rupress.org

For HLA-DM to bind, the N-terminus of the peptide must first dissociate from the groove, suggesting a dynamic interplay between the peptide and MHC class II that creates an opportunity for HLA-DM engagement. researchgate.net Once the peptide is released, HLA-DM can also stabilize the now-empty MHC class II molecule, preventing its denaturation and keeping it receptive to binding new peptides. wikipedia.orgrupress.org

The catalytic activity of HLA-DM is highly dependent on pH, with optimal function occurring in the acidic environment of late endosomal and lysosomal compartments (pH 4.5-5.5), where peptide loading predominantly takes place. aai.orgpnas.orgucl.ac.uk This pH optimum aligns with the environment where the invariant chain is degraded and antigenic peptides are generated. aai.org

While HLA-DM is most active at acidic pH, it retains some function at a neutral pH. nih.gov However, its efficiency is significantly reduced. nih.gov The pH dependency of HLA-DM can be influenced by its interaction with another non-classical MHC class II molecule, HLA-DO. pnas.orgfrontiersin.org Some studies suggest that HLA-DO can inhibit HLA-DM function, particularly at mildly acidic pH (5.5-6.5), effectively narrowing the pH range for optimal DM activity. pnas.orgfrontiersin.org However, other research indicates that this inhibition might be pH-independent. pnas.org The protonation state of specific residues, such as DMB-31 in an HLA-DM allotype, has been proposed to be responsible for structural rearrangements that underlie the pH dependency of its function. d-nb.info

Mutational Analysis of HLA-DM Interaction Sites on MHC Class II Molecules

The interaction between HLA-DM and MHC class II molecules is a transient one, essential for catalyzing peptide exchange. nih.gov Mutational analyses have been instrumental in identifying the specific residues and regions on MHC class II molecules that are crucial for this interaction.

Crystal structures of HLA-DM in complex with HLA-DR1 and its competitive inhibitor HLA-DO have revealed that HLA-DM primarily contacts the α1-domain of the MHC class II molecule, near the P1 pocket, and also interacts with the membrane-proximal β2-domain. frontiersin.org This is consistent with earlier mutagenesis studies. frontiersin.org The interaction is notably asymmetric, with the α-subunits of both DM and DR1 contributing to approximately 65% of the total interaction surface. frontiersin.org

Key findings from mutational studies include:

Conformational Lability near the P1 Pocket: HLA-DM appears to target a conformationally flexible region of the MHC class II molecule near the N-terminal end of the bound peptide. frontiersin.org Structural analysis of an MHC class II variant with increased affinity for HLA-DM showed conformational instability in the alpha 310 helical and extended strand region. frontiersin.org

Role of the MHC Class II Alpha Subunit: A significant portion of the structural changes induced by HLA-DM binding are located in the MHC class II alpha subunit, specifically involving residues 35-57. researchgate.net This region includes strands 3 and 4 of the beta-sheet platform and the 3-10 helix adjacent to the peptide-binding site. researchgate.net

Impact of Specific Residues: Mutational studies on HLA-DQ2, an allele relatively resistant to HLA-DM editing, showed that inserting a glycine (B1666218) residue at position DQα 53 restored DM susceptibility. nih.gov This highlights the importance of specific residues in mediating the interaction.

Shared Binding Site with HLA-DO: Mutagenesis studies have shown that mutations on HLA-DM that affect its interaction with MHC class II also impact its binding to HLA-DO, supporting the model of a shared binding site and a competitive inhibition mechanism. nih.gov

These mutational analyses underscore that HLA-DM binding induces significant conformational changes in the MHC class II molecule, particularly around the P1 pocket, which facilitates the release of CLIP and the binding of antigenic peptides. frontiersin.org

Modulation of HLA-DM Activity by Human Leukocyte Antigen-DO (HLA-DO) in Human Cells

HLA-DO is a non-classical MHC class II molecule that acts as a key modulator of HLA-DM function, thereby influencing the repertoire of peptides presented to T cells. nih.govresearchgate.net

HLA-DO is predominantly found in a stable complex with HLA-DM within the cell. wikipedia.orgwikidoc.org This association is initiated in the endoplasmic reticulum (ER), and the transport of HLA-DO to endosomal compartments is dependent on its binding to HLA-DM. embopress.orgpnas.orgnih.gov In the absence of HLA-DM, HLA-DO is unstable and retained in the ER. nih.govpnas.org

The crystal structure of the HLA-DM/HLA-DO complex reveals that HLA-DO binds to HLA-DM at the same site implicated in the interaction with classical MHC class II molecules, acting as a substrate mimic. nih.govnih.gov This physical association is tight and essentially irreversible, in contrast to the transient interaction between HLA-DM and MHC class II. nih.gov In primary B cells, it is estimated that approximately 50% of HLA-DM molecules are associated with HLA-DO. nih.gov

The primary function of HLA-DO is to inhibit the catalytic activity of HLA-DM. frontiersin.org By binding to the catalytic site of HLA-DM, HLA-DO acts as a competitive inhibitor, preventing HLA-DM from accessing and acting upon MHC class II-CLIP complexes. nih.govresearchgate.net This inhibition has been demonstrated in various experimental settings:

Increased CLIP at the Cell Surface: Overexpression of HLA-DO in antigen-presenting cells leads to increased levels of MHC class II-CLIP complexes on the cell surface, a phenotype similar to that observed in HLA-DM deficient cells. nih.govnih.gov

Inhibition of Peptide Binding and Release: In vitro kinetic analyses have shown that HLA-DO can dose-dependently inhibit both HLA-DM-catalyzed peptide binding to MHC class II molecules and HLA-DM-mediated peptide release from pre-formed MHC class II-peptide complexes. nih.gov

pH-Dependent Modulation (Contested): Some early studies suggested that the inhibitory effect of HLA-DO on HLA-DM was pH-dependent, being more pronounced at the less acidic pH of early endosomes and attenuated at the lower pH of late endosomes/lysosomes. nih.govfrontiersin.org However, more recent findings indicate that HLA-DO can inhibit HLA-DM across the entire pH range where HLA-DM is active. pnas.org

Some studies have proposed a more nuanced role for HLA-DO, suggesting it may act as a co-chaperone for HLA-DM, preferentially promoting the loading of certain peptides and influencing peptide editing in both positive and negative ways. embopress.org Another model suggests that HLA-DO interacts with peptide-receptive MHC class II molecules, stabilizing an "overly receptive" conformation that favors the binding of high-stability, DM-resistant peptides. researchgate.netplos.org

Unlike the broadly expressed HLA-DM, HLA-DO exhibits a restricted tissue distribution, indicating a specialized role in specific immune contexts. wikipedia.org

B Lymphocytes: HLA-DO is selectively expressed in B lymphocytes. nih.govresearchgate.net Its expression is dynamically regulated throughout B cell development, being low in immature bone marrow B cells, increasing in transitional and mature B cells, and then significantly down-regulated upon entry into germinal centers. frontiersin.org This regulated expression suggests that HLA-DO tailors the antigen presentation function of B cells at different stages of their maturation and activation. nih.gov In B cells, HLA-DO is thought to fine-tune the ability to present a diverse repertoire of epitopes. wikipedia.org

Thymic Epithelial Cells: HLA-DO is also expressed in medullary thymic epithelial cells, particularly those surrounding Hassall's corpuscles. embopress.orgfrontiersin.org This localization suggests a role in central tolerance by influencing the repertoire of self-peptides presented to developing T cells.

Dendritic Cells: While initially thought to be absent in dendritic cells (DCs), subsequent studies have shown that certain subsets of human primary DCs, such as Langerhans cells and a majority of BDCA-3+ DCs, do express HLA-DO. aai.orgoup.com In immature Langerhans cells with high HLA-DO expression, an increased fraction of surface MHC class II molecules carry CLIP, confirming its inhibitory function. aai.orgoup.com The expression of HLA-DO in these DC subsets is down-regulated upon maturation. aai.orgoup.com

The cell-type specific and developmentally regulated expression of HLA-DO allows for a precise modulation of antigen presentation, enhancing self-tolerance while permitting focused presentation of high-affinity epitopes during an active immune response. researchgate.net

Kinetic and Thermodynamic Aspects of Human CLIP Exchange

The exchange of CLIP for antigenic peptides is a dynamic process governed by specific kinetic and thermodynamic parameters.

The affinity of CLIP for MHC class II molecules varies depending on the specific MHC class II allele. nih.gov For some alleles, like HLA-DR1, CLIP binds with high affinity, making HLA-DM essential for its displacement. nih.gov For others, CLIP has a lower affinity and can dissociate more readily. nih.gov

CLIP Dissociation: The dissociation of CLIP from MHC class II molecules is a critical step for peptide loading. The N-terminal region of the long form of CLIP facilitates its rapid release, especially at the acidic pH found in endosomes. reactome.orgpnas.org In the absence of this N-terminal segment, the remaining C-terminal portion of CLIP has a much slower off-rate. pnas.org

HLA-DM Catalysis: HLA-DM acts as a catalyst, accelerating the rate of CLIP dissociation. pnas.org It does not function by simply binding to empty MHC class II molecules but rather facilitates a conformational change in the MHC-CLIP complex. pnas.org In vitro kinetic studies have shown that HLA-DM-mediated peptide exchange follows Michaelis-Menten kinetics, with turnover numbers of 3-12 MHC class II molecules per minute per HLA-DM molecule. pnas.org

Peptide Association: HLA-DM facilitates peptide association by forming an intermediate with the MHC class II molecule that binds peptides with faster kinetics than the MHC class II molecule alone. aai.org However, in the absence of a suitable peptide, the interaction with HLA-DM can lead to an inactive, peptide-averse conformation of the MHC class II molecule. aai.org

Thermodynamics: The binding of peptides to MHC class II molecules is a thermodynamically favorable process. There is a significant correlation between the affinity and kinetic stability of a peptide-MHC class II complex and its density on the surface of antigen-presenting cells, which in turn influences the selection of the responding T cell repertoire. nih.gov HLA-DM "edits" the peptide repertoire by favoring the presentation of peptides that form more stable, long-lived complexes with MHC class II molecules. frontiersin.org

The kinetic and thermodynamic properties of the CLIP-MHC class II interaction, and its modulation by HLA-DM, ensure the efficient loading of high-affinity antigenic peptides, a crucial step for the initiation of a robust adaptive immune response.

Influence of Peptide Binding Energy on DM Susceptibility

The susceptibility of a peptide-MHC class II complex to HLA-DM-mediated dissociation is intrinsically linked to the binding energy of the peptide. This relationship forms the basis of HLA-DM's "peptide editing" function, ensuring that only the most stable peptide-MHC class II complexes are presented on the cell surface for T-cell recognition. frontiersin.org

Research has demonstrated a clear inverse correlation between the binding affinity of a peptide for the MHC class II molecule and its susceptibility to HLA-DM. nih.gov High-affinity peptides, which form stable complexes with MHC class II molecules, are more resistant to HLA-DM-catalyzed exchange. nih.gov Conversely, low-affinity peptides, including CLIP in many instances, form less stable complexes and are readily displaced in the presence of HLA-DM. nih.govfrontiersin.org

The mechanism underlying this phenomenon involves the conformational dynamics of the peptide-MHC class II complex. nih.govaai.org HLA-DM is thought to recognize and bind to a transient, "receptive" conformation of the MHC class II molecule where the N-terminal region of the bound peptide is partially disengaged. nih.govnih.gov The stability of the peptide's interaction, particularly at the N-terminal P1 pocket of the binding groove, is a critical determinant. frontiersin.orgaai.org Peptides with high binding energy maintain a more rigid and stable interaction across the entire binding groove, reducing the frequency or duration of the conformational fluctuations that expose the HLA-DM binding site. nih.govfrontiersin.org

Thermodynamic studies have further elucidated this relationship, showing that the entropic and enthalpic contributions to the binding free energy impact DM susceptibility. frontiersin.orgaai.org Complexes formed with a smaller entropic penalty, indicating greater residual flexibility, tend to be more susceptible to HLA-DM. frontiersin.orgresearchgate.net In essence, HLA-DM "senses" the conformational lability of less stable peptide-MHC complexes and preferentially targets them for exchange. nih.govpnas.org

The following table summarizes research findings on the dissociation rates of different peptide-MHC class II complexes in the presence and absence of HLA-DM, illustrating the influence of the peptide on DM susceptibility.

MHC Class II AllelePeptideDissociation Rate (koff) without HLA-DM (relative units)Dissociation Rate (koff) with HLA-DM (relative units)Fold Increase in Dissociation (DM Susceptibility)Reference
HLA-DR1CLIPModerateHighHigh researchgate.netfrontiersin.org
HLA-DR1HA (306-318)LowModerately IncreasedLow to Moderate nih.govfrontiersin.orgmdpi.com
HLA-DR1MBP (81-104)ModerateHighHigh frontiersin.org
HLA-DR4CLIPHighVery HighHigh aai.org
HLA-DR4MBP-FITCModerateHighHigh aai.org

This table is a representation of data trends found in the cited literature. Relative units are used to illustrate the general findings, as exact numerical values can vary based on experimental conditions.

Cellular Dynamics and Trafficking of Human Clip Mhc Class Ii Complexes

Intracellular Journey of MHC Class II-Invariant Chain Complexes

The initial formation and transport of MHC class II molecules are tightly regulated processes, ensuring they are correctly targeted to compartments where they can encounter and bind antigenic peptides. This journey begins in the endoplasmic reticulum and proceeds through the Golgi apparatus to specialized endosomal compartments.

Transport through the Golgi Apparatus to Endosomes

Following their assembly in the endoplasmic reticulum, MHC class II molecules associate with the Invariant chain (Ii). nih.govannualreviews.orgresearchgate.net This association is crucial as Ii acts as a chaperone, preventing premature peptide binding in the ER and guiding the complex through the secretory pathway. annualreviews.orgresearchgate.netfrontiersin.org The MHC class II-Ii complex then transits through the Golgi apparatus. nih.govannualreviews.orgresearchgate.net Within the trans-Golgi network (TGN), a critical sorting event occurs. annualreviews.orgmolbiolcell.orgnih.gov A dileucine-based sorting signal located in the cytoplasmic tail of the Ii directs the complex into the endosomal pathway. nih.govnih.gov This can happen directly from the TGN or, if the complex inadvertently reaches the cell surface, it is rapidly internalized into endosomes. nih.govnih.govembopress.org Studies have shown that early endosomes are required for the delivery of MHC class II molecules to the endocytic pathway. molbiolcell.orgnih.gov

Targeting to the MHC Class II Compartment (MIIC)

The ultimate destination for the MHC class II-Ii complexes is a specialized late endosomal/lysosomal compartment known as the MHC class II compartment (MIIC). frontiersin.orgnih.govembopress.orgaai.org This compartment is characterized by its acidic pH and the presence of various proteases necessary for antigen processing. nih.gov The targeting of MHC class II to the MIIC is dependent on the Ii chain. frontiersin.orgnih.govaai.org In the absence of Ii, MHC class II molecules are not efficiently transported to these compartments and instead accumulate at the plasma membrane. frontiersin.org The MIIC is where the Ii is proteolytically degraded, leaving a small fragment, CLIP, in the peptide-binding groove of the MHC class II molecule. frontiersin.orgnih.govaai.org

Localization of Human CLIP-MHC Class II Exchange

The exchange of CLIP for an antigenic peptide is a pivotal step in antigen presentation. This process is spatially restricted to specific subcellular locations to ensure that only appropriately processed antigens are loaded onto MHC class II molecules.

Endosomal and Lysosomal Sub-compartments as Sites of Processing

The degradation of the Ii and the subsequent exchange of CLIP for antigenic peptides occur within late endosomal and lysosomal sub-compartments. nih.govnih.govaai.orgnih.govallergolyon.fr These compartments, often referred to as MIICs, are rich in the enzymes required for both Ii degradation and antigen proteolysis. nih.govnih.govallergolyon.fr Research indicates that peptide loading can occur throughout the endocytic pathway, but the primary site is considered to be these late endosomal/lysosomal structures. nih.govallergolyon.fr These compartments can exist in various forms, including multivesicular bodies (MVBs). nih.gov Within these compartments, the acidic environment and the presence of proteases like cathepsins facilitate the stepwise degradation of Ii. nih.gov This process culminates in the generation of the CLIP fragment, which remains bound to the MHC class II molecule until it is exchanged for a higher-affinity antigenic peptide. allergolyon.fr This exchange is catalyzed by the non-classical MHC molecule, HLA-DM. embopress.orgallergolyon.fraai.org

Role of Endocytic Markers in Defining CLIP-MHC Class II Compartments

The compartments where CLIP-MHC class II complexes are processed are characterized by the presence of specific endocytic markers. These markers help to define the nature and maturation state of these organelles. MIICs are known to contain late endosomal and lysosomal markers such as LAMP-1 (Lysosomal-associated membrane protein 1) and CD63. aai.org The presence of these markers confirms the late endosomal/lysosomal identity of the MIIC. aai.org Furthermore, the localization of HLA-DM within these compartments is a key feature, as it is essential for the catalytic exchange of CLIP for antigenic peptides. embopress.orgaai.org Immunoelectron microscopy studies have shown that compartments containing both MHC class II-CLIP complexes and HLA-DM are the primary sites of peptide loading. aai.org

Recycling and Surface Expression of Human CLIP-MHC Class II Complexes

Once an antigenic peptide has been successfully loaded onto an MHC class II molecule, the complex must be transported to the cell surface to be presented to CD4+ T cells. However, some CLIP-MHC class II complexes may also be found on the cell surface, and their fate is subject to recycling pathways.

MHC class II-peptide complexes, once formed in the MIIC, are transported to the plasma membrane. nih.gov The exact route of this transport is still under investigation. nih.gov However, it is known that stable peptide binding is a determinant for efficient transport from lysosomal compartments to the cell surface. aai.org

Table 1: Key Molecules in CLIP-MHC Class II Trafficking

Molecule Function Key References
MHC Class II Presents antigenic peptides to CD4+ T cells. nih.gov, allergolyon.fr, nih.gov
Invariant chain (Ii) Chaperones MHC class II, prevents premature peptide binding, and targets the complex to endosomes. nih.gov, nih.gov, annualreviews.org, frontiersin.org
CLIP A fragment of the Invariant chain that occupies the MHC class II peptide-binding groove. allergolyon.fr, nih.gov, embopress.org
HLA-DM A non-classical MHC molecule that catalyzes the exchange of CLIP for antigenic peptides. allergolyon.fr, embopress.org, aai.org
LAMP-1 A lysosomal-associated membrane protein used as a marker for late endosomes/lysosomes. aai.org
CD63 A tetraspanin protein also used as a marker for late endosomes/lysosomes and multivesicular bodies. aai.org

| Cathepsins | A class of proteases involved in the degradation of the Invariant chain. | nih.gov |

Table 2: Cellular Compartments and Their Roles

Compartment Primary Function in CLIP-MHC II Pathway Key References
Endoplasmic Reticulum (ER) Assembly of MHC class II-Invariant chain complexes. nih.gov, annualreviews.org, researchgate.net
Golgi Apparatus Further processing and transport of MHC class II-Ii complexes. nih.gov, annualreviews.org, researchgate.net
Trans-Golgi Network (TGN) Sorting of MHC class II-Ii complexes into the endosomal pathway. annualreviews.org, molbiolcell.org, nih.gov
Early Endosomes Initial entry point into the endocytic pathway for some MHC class II-Ii complexes. molbiolcell.org, nih.gov
Late Endosomes/Lysosomes (MIIC) Degradation of the Invariant chain, generation of CLIP, and exchange of CLIP for antigenic peptides. nih.gov, allergolyon.fr, aai.org, nih.gov
Multivesicular Bodies (MVBs) A type of late endosome involved in the processing of MHC class II complexes. nih.gov

| Plasma Membrane | Site of presentation of peptide-MHC class II complexes to T cells and location of some CLIP-MHC II recycling. | nih.gov, oup.com, nih.gov |

Regulation of Cell Surface Expression of MHC Class II

The expression of functional, peptide-loaded MHC class II (pMHC-II) molecules on the surface of antigen-presenting cells (APCs) is tightly controlled. The invariant chain (Ii) and its derivative, CLIP, are central to this regulation. nih.govwikipedia.orgpnas.org

Initially, in the endoplasmic reticulum (ER), three MHC class II αβ heterodimers associate with an Ii homotrimer to form a nonameric complex. pnas.orguio.no This association serves several critical functions. Firstly, the Ii chain, through its CLIP region, physically occupies the peptide-binding groove of the MHC class II molecules. uio.nofrontiersin.orgembopress.org This blockage is essential to prevent premature binding of endogenous peptides present within the ER, ensuring that the groove is reserved for antigenic peptides that will be encountered later in the endocytic pathway. wikipedia.orgpnas.orgtaylorandfrancis.com

Secondly, Ii acts as a chaperone, stabilizing the MHC class II heterodimer and facilitating its proper folding and exit from the ER. pnas.orguio.no In the absence of Ii, some MHC class II haplotypes may aggregate in the ER or adopt an unstable, "floppy" conformation. frontiersin.org

Thirdly, Ii contains sorting signals within its cytoplasmic tail that actively guide the MHC class II-Ii complex through the secretory pathway. nih.govuio.no While some complexes are transported from the trans-Golgi Network (TGN) directly to endosomal compartments, a significant portion, particularly in dendritic cells, is first routed to the plasma membrane. nih.govaai.orgpnas.org These immature MHC class II-Ii complexes are transiently expressed on the cell surface before being rapidly internalized. aai.org Their presence on the surface is temporary, as they are non-functional for presenting antigenic peptides to T cells and are quickly moved into the endocytic pathway. asm.org

Within the late endosomal/lysosomal compartments, known as MHC class II compartments (MIICs), Ii undergoes sequential proteolytic degradation by enzymes like cathepsins. nih.govwikipedia.orgrupress.org This process culminates in a small fragment, CLIP (typically residues 81-104), remaining bound in the MHC class II groove. embopress.orgrupress.org The MHC class II-CLIP complex represents a key intermediate stage. embopress.org For the final maturation step, the CLIP peptide must be exchanged for a higher-affinity antigenic peptide. This exchange is catalyzed by the non-classical MHC molecule, HLA-DM. nih.govwikipedia.orgfrontiersin.org The activity of HLA-DM can, in turn, be regulated by HLA-DO. nih.govfrontiersin.org

Ultimately, only the stable, peptide-loaded MHC class II molecules are efficiently transported to and maintained on the cell surface for T cell surveillance. aai.org The stability of the peptide-MHC II complex is a determining factor for its transport to the cell surface from lysosomal compartments. aai.org Therefore, the regulation of surface expression is a multi-step process where Ii and CLIP ensure that only properly loaded MHC class II molecules are presented.

Table 1: Key Molecules in MHC Class II Surface Expression Regulation
MoleculePrimary Function in Trafficking & ExpressionInteraction PartnersCellular Location of Action
Invariant chain (Ii)Chaperones MHC-II folding; prevents premature peptide binding; directs complex to endocytic pathway. pnas.orguio.noMHC class II αβ chainsER, Golgi, TGN, Endosomes
CLIPOccupies MHC-II peptide groove, preventing degradation and premature peptide binding until arrival in MIIC. wikipedia.orgembopress.orgMHC class II, HLA-DMLate Endosomes / MIIC
HLA-DMCatalyzes the exchange of CLIP for antigenic peptides. wikipedia.orgfrontiersin.orgMHC class II-CLIP, HLA-DOLate Endosomes / MIIC
HLA-DORegulates (inhibits) HLA-DM activity. nih.govfrontiersin.orgHLA-DMLate Endosomes / MIIC

Internalization Pathways of MHC Class II-Invariant Chain Complexes

A significant fraction of newly synthesized MHC class II-Ii complexes travels to the cell surface before reaching the endosomal compartments where peptide loading occurs. nih.govaai.org This indirect pathway requires an efficient mechanism for internalization from the plasma membrane.

Research has demonstrated that the internalization of MHC class II-Ii complexes from the cell surface is a rapid process mediated by clathrin-dependent endocytosis. nih.govnih.gov This process involves several key molecular players:

Dileucine-based Signals: The cytoplasmic tail of the Ii chain contains two dileucine-based sorting motifs. pnas.orgaai.org These signals are crucial for targeting the complex to the endocytic pathway.

Adaptor Protein 2 (AP-2): At the plasma membrane, these dileucine signals are recognized by the AP-2 adaptor complex. pnas.orgfrontiersin.org AP-2 is a key component of clathrin coats at the cell surface, acting as a bridge between the cargo (the MHC class II-Ii complex) and the clathrin machinery. pnas.orgfrontiersin.org

Clathrin: The recruitment of AP-2 initiates the assembly of a clathrin coat on the cytosolic face of the plasma membrane, leading to the formation of a clathrin-coated pit. nih.govfrontiersin.org This pit invaginates and pinches off to form a clathrin-coated vesicle containing the MHC class II-Ii complex.

Experimental depletion of either clathrin or AP-2 has been shown to cause a more than 10-fold increase in the expression of Ii on the cell surface, with a corresponding decrease in its localization to endosomal vesicles. pnas.org This demonstrates that clathrin-mediated endocytosis is the primary route for the internalization of these complexes. pnas.orgnih.gov

Once internalized, the vesicles shed their clathrin coat and deliver their contents to early endosomes. From there, the MHC class II-Ii complexes are trafficked to late endosomes and lysosomes (MIICs), where Ii is degraded, and the subsequent steps of CLIP exchange and antigenic peptide loading take place. nih.govnih.gov This internalization pathway ensures that MHC class II molecules, along with antigens taken up from the extracellular environment, are delivered to the same set of compartments, optimizing the chances for peptide loading. pnas.org

Table 2: Research Findings on Internalization of MHC-II-Ii Complexes
FindingExperimental ApproachConclusionReference
A large proportion (>55%) of newly synthesized MHC-II molecules traffic via the plasma membrane in human dendritic cells.Pulse-chase metabolic labeling followed by cell surface biotinylation.The cell surface is a major intermediate station for MHC-II-Ii complexes in DCs before endocytosis. aai.org
Inhibition of clathrin-mediated endocytosis prevents MHC-II-Ii internalization.siRNA-mediated knockdown of clathrin heavy-chain or AP-2.MHC-II-Ii complexes accumulate on the cell surface, confirming a clathrin-dependent pathway. pnas.orgnih.gov
Ii contains dileucine-based signals that bind to the AP-2 adaptor complex.In vitro binding assays.AP-2 recognizes sorting motifs in the Ii cytoplasmic tail to initiate endocytosis. pnas.org
Internalized MHC-II-Ii complexes are converted to peptide-loaded dimers.Pulse-chase labeling and analysis of SDS-stability.Peptide loading occurs rapidly after internalization from the cell surface. aai.org

Immunological Functions and Impact of Human Clip on T Cell Responses

Regulation of Antigen Presentation to CD4+ T Lymphocytes

The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class II molecules is a cornerstone of adaptive immunity, initiating the activation of CD4+ T helper cells. CLIP is a critical gatekeeper in this pathway, ensuring that MHC class II molecules are properly loaded with foreign peptides before they reach the cell surface.

During the assembly of MHC class II molecules (composed of α and β chains) in the endoplasmic reticulum, they associate with the invariant chain (Ii). oup.comimmunology.org This association serves two main purposes: it stabilizes the MHC class II heterodimer and it prevents the premature binding of endogenous peptides present in the endoplasmic reticulum. wikipedia.orgyoutube.com The complex is then transported through the Golgi apparatus into an endosomal compartment known as the MHC class II compartment (MIIC). immunology.org

Within the acidic environment of the MIIC, proteases such as Cathepsin S and Cathepsin L degrade the invariant chain. immunology.orgwikipedia.org This cleavage leaves a small fragment, the Class II-associated invariant chain peptide (CLIP), nestled within the peptide-binding groove of the MHC class II molecule. immunology.orgwikipedia.org CLIP's presence physically blocks the groove, preventing the degradation of the MHC dimer and inhibiting the binding of other self-peptides, which is crucial for preventing autoimmunity. wikipedia.org

For an immune response to be initiated against a foreign pathogen, antigenic peptides derived from the degradation of exogenous proteins in the endocytic pathway must be loaded onto the MHC class II molecule. wikipedia.org This requires the removal and exchange of CLIP for the antigenic peptide. nih.govnih.gov This critical step is catalyzed by a non-classical MHC class II molecule called HLA-DM in humans (H-2M in mice). wikipedia.orgembopress.orgnih.gov HLA-DM acts as a peptide editor or catalyst, interacting with the MHC II-CLIP complex to induce a conformational change that facilitates the release of CLIP, thereby opening the binding groove for high-affinity antigenic peptides. wikipedia.orgyoutube.comnih.gov The efficiency of this exchange is paramount; in the absence of functional HLA-DM, CLIP remains bound to many MHC class II molecules, severely impairing the presentation of foreign antigens and compromising the CD4+ T cell response. oup.comnih.gov

Table 1: Key Molecules in the MHC Class II Antigen Presentation Pathway

Molecule Function
MHC Class II Presents antigenic peptides to CD4+ T cells. oup.com
Invariant Chain (Ii) Chaperone protein that stabilizes MHC class II and prevents premature peptide binding. immunology.orgwikipedia.org
CLIP Fragment of Ii that occupies the MHC class II peptide-binding groove, acting as a placeholder. wikipedia.org
HLA-DM Catalyzes the exchange of CLIP for antigenic peptides. nih.govembopress.org

| Antigenic Peptides | Fragments of foreign proteins that are presented by MHC class II to activate T cells. wikipedia.org |

The level of CLIP-MHC class II complexes can significantly influence the activation of CD4+ T cells. The density of specific peptide-MHC complexes on the surface of an antigen-presenting cell (APC) is a critical determinant of the strength and nature of the T cell response. High levels of CLIP, either through overexpression or the addition of exogenous CLIP, can lead to a down-regulation of T cell activation. oup.comnih.gov

This modulation occurs because an abundance of CLIP can compete with antigenic peptides for binding to MHC class II molecules within the MIIC. oup.com This increased competition reduces the number of antigenic peptide-MHC II complexes that are successfully formed and transported to the cell surface. nih.gov Consequently, the lower density of these specific ligands on the APC surface leads to a weaker signal for the corresponding CD4+ T cells, resulting in diminished proliferation and activation. oup.comnih.gov Studies using APCs from mice deficient in H2-M, which predominantly express MHC class II bound to CLIP, have shown these cells to be inefficient stimulators of alloreactive T cell responses, highlighting the dependence of T cell activation on the displacement of CLIP by a diverse peptide repertoire. oup.com

Impact on T Helper Cell Polarization and Differentiation

Beyond simply regulating the "on" or "off" state of T cell activation, CLIP levels can qualitatively shape the immune response by influencing the differentiation of naive CD4+ T cells into distinct T helper (Th) subsets, most notably Th1 and Th2 cells.

The differentiation of naive T helper cells into Th1 or Th2 lineages is guided by several factors, including the cytokine environment and the strength of T cell receptor (TCR) signaling. Research indicates that the density of peptide-MHC ligands on the APC surface plays a crucial role in this process. High-affinity interactions and high ligand density tend to promote Th1 differentiation, which is associated with cell-mediated immunity against intracellular pathogens. Conversely, low-affinity interactions or low ligand density are thought to favor Th2 differentiation, which orchestrates humoral immunity against extracellular parasites. oup.com

The polarization of T helper cells is defined by their characteristic cytokine secretion profiles. Th1 cells are primarily characterized by the production of Interferon-gamma (IFN-γ), while Th2 cells produce Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.gov

The CLIP-mediated shift towards a Th2 phenotype is reflected in the cytokine profile of the responding T cells. Studies have shown that immunization with an antigen in the presence of CLIP leads to a significant increase in IL-4 secretion and a concurrent decrease in IFN-γ production upon T cell restimulation. oup.comwikipedia.org This altered cytokine milieu is a direct consequence of the preferential differentiation of Th2 cells. The elevated IL-4 promotes B cell class switching to IgG1 (in mice) and IgE, key components of the Th2-mediated humoral immune response. oup.com Some studies have also shown that CLIP-positive B cells can stimulate host T cells to produce Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine. nih.gov

Table 2: Impact of CLIP Levels on T Helper Cell Responses

Feature Low CLIP Levels / Efficient Removal High CLIP Levels / Inefficient Removal
Antigen Presentation High density of antigenic peptide-MHC II complexes. Low density of antigenic peptide-MHC II complexes. oup.comnih.gov
T Cell Activation Strong CD4+ T cell activation and proliferation. Down-regulated CD4+ T cell activation and proliferation. oup.com
Th Balance Favors Th1 polarization. Induces a shift towards a Th2-like response. oup.comwikipedia.orgnih.gov

| Cytokine Profile | Increased IFN-γ production. | Increased IL-4 secretion; Decreased IFN-γ secretion. oup.com |

Role in Thymic Selection and T Cell Development

The development of a functional and self-tolerant T cell repertoire occurs in the thymus through processes of positive and negative selection. slideshare.net This critical education process relies on the interaction of developing T cells (thymocytes) with self-peptides presented by MHC molecules on thymic epithelial cells. nih.govresearchgate.net

CLIP is one of the most abundantly presented self-peptides in the thymic cortex. wikipedia.org As such, MHC class II-CLIP complexes are integral to the thymic selection of CD4+ T cells. oup.com For positive selection to occur, thymocytes must express a TCR that can weakly recognize a self-peptide-MHC complex. This ensures that the mature T cells will be "MHC-restricted," meaning they can recognize antigens presented by the body's own MHC molecules. Thymocytes that fail to receive this survival signal die by neglect. researchgate.net

Conversely, negative selection eliminates thymocytes whose TCRs bind too strongly to self-peptide-MHC complexes. This process is essential for establishing central tolerance and preventing autoimmunity. researchgate.net The avidity of the TCR interaction with peptide-MHC complexes, which is influenced by both affinity and ligand density, determines the fate of the developing thymocyte. nih.gov

Given its prevalence, the MHC II-CLIP complex is a key ligand in this selection landscape. It contributes to the diverse array of self-peptides that shape the T cell repertoire, ensuring the survival of useful T cells and the deletion of potentially autoreactive ones. The precise role of CLIP in selecting specific TCRs is complex, but its constant presence helps to define the threshold for positive and negative selection, thereby molding the pool of mature CD4+ T cells that exit the thymus to populate the peripheral immune system.

CLIP as a Self-Peptide in the Thymic Cortex

In the thymic cortex, where the crucial process of T cell positive selection occurs, CLIP is one of the most prevalent self-peptides presented by MHC class II molecules on cortical thymic epithelial cells (cTECs). wikipedia.orgnih.gov T cell fate is determined by the interaction strength between the T cell receptor (TCR) and self-peptide MHC complexes (self-pMHC). elifesciences.org Developing T cells, known as thymocytes, must demonstrate a low-affinity interaction with self-pMHC complexes to receive survival signals and mature, a process termed positive selection. nih.gov

Research indicates that the repertoire of self-peptides presented by cTECs is highly diverse and includes variants of CLIP. nih.gov This presentation of CLIP as a ubiquitous self-peptide is fundamental for shaping a functional T cell repertoire capable of recognizing foreign antigens in the context of self-MHC molecules. The interaction between a thymocyte's TCR and a CLIP-MHC II complex on a cTEC is a key checkpoint, ensuring that only T cells with a baseline affinity for self-MHC are selected to mature. reddit.com

Conversely, medullary thymic epithelial cells (mTECs) predominantly present two CLIP variants with distinctive C-terminal extensions, differing from the more diverse and moderately varied peptides found on cTECs. nih.gov This distinction in peptide presentation between the cortex and medulla highlights the specialized roles these regions play in T cell education.

Implications for Central T Cell Tolerance Induction

Central tolerance is the immunological process that eliminates developing T and B lymphocytes that are reactive to the body's own tissues, thereby preventing autoimmunity. wikipedia.org This critical mechanism primarily occurs in the thymus for T cells and involves negative selection, where thymocytes that bind too strongly to self-pMHC complexes are induced to undergo apoptosis (programmed cell death). reddit.comnih.gov

The role of CLIP in this process is multifaceted. By occupying the MHC class II groove, CLIP prevents the binding of a wide array of other self-peptides that could potentially trigger a strong autoimmune response. wikipedia.org Mutations that hinder CLIP's ability to bind to MHC II can leave the peptide-binding groove accessible to other self-peptides, which may lead to the destruction of healthy cells and has been associated with autoimmune conditions like rheumatoid arthritis and Graves' disease. wikipedia.org

The process of T cell selection in the thymus is a delicate balance:

Death by Neglect: Thymocytes whose TCRs interact too weakly with self-pMHC complexes fail to receive survival signals. elifesciences.org

Positive Selection: Thymocytes with moderate reactivity to self-pMHC survive and mature. elifesciences.org

Negative Selection: Thymocytes whose TCRs interact too strongly with self-pMHC are eliminated. elifesciences.org

Central tolerance, while highly effective, is not foolproof, and some self-reactive T cells can escape into the periphery. Therefore, additional mechanisms of peripheral tolerance are necessary to inactivate these potentially harmful cells. nih.govimmunopaedia.org.za

Selection ProcessLocationInteracting CellsSelf-Peptide SourceOutcome for Thymocyte
Positive Selection Thymic CortexThymocyte, cTECDiverse self-peptides, including CLIPSurvival and maturation for those with moderate TCR affinity
Negative Selection Thymic MedullaThymocyte, mTECs, Dendritic CellsTissue-restricted antigens, CLIP variantsApoptosis for those with high TCR affinity

Pathophysiological Implications of Human Clip Dysregulation

Involvement in Autoimmune Diseases

Autoimmune diseases arise from a breakdown in self-tolerance, where the immune system mistakenly attacks the body's own tissues. The dysregulation of CLIP-MHC class II interactions is increasingly recognized as a significant factor in the pathogenesis of these conditions.

The stability of the interaction between CLIP and Major Histocompatibility Complex (MHC) class II molecules is a crucial checkpoint in the antigen presentation pathway. In healthy individuals, CLIP occupies the peptide-binding groove of newly synthesized MHC class II molecules, preventing the premature binding of self-peptides. The subsequent exchange of CLIP for antigenic peptides is a tightly regulated process facilitated by the HLA-DM molecule. immunopaedia.org.zafrontiersin.org

However, in the context of autoimmunity, this process can be disrupted. Some MHC class II alleles associated with autoimmune diseases exhibit a weaker interaction with CLIP. mit.edunih.govrupress.org This reduced affinity can lead to the rapid, spontaneous dissociation of CLIP from the MHC class II molecule, even without the assistance of HLA-DM. nih.govrupress.org This premature unmasking of the peptide-binding groove can allow for the binding and presentation of self-peptides that would normally be overlooked, potentially triggering an autoimmune response. mit.edunih.govrupress.org

Furthermore, an excess of extracellular self-antigens, which can occur during inflammation, may be loaded onto MHC class II molecules in early endosomes or on the cell surface without the proper editing function of HLA-DM. mdpi.com This can result in the presentation of unstable, low-affinity self-peptide-MHC complexes that can activate autoreactive T cells that have escaped negative selection in the thymus. mdpi.com

The genes encoding HLA molecules are the most polymorphic in the human genome, and this genetic diversity has a significant impact on an individual's susceptibility to autoimmune diseases. immunopaedia.org.zanih.gov Specific HLA class II alleles are strongly associated with various autoimmune conditions. mdpi.comnih.gov These genetic variations can directly influence the interaction between MHC class II molecules and CLIP, thereby affecting antigen presentation and the risk of autoimmunity.

For instance, certain HLA-DRB1 alleles are strongly linked to rheumatoid arthritis. mdpi.com Similarly, specific HLA-DQ alleles are associated with an increased risk for celiac disease and type 1 diabetes. nih.govnih.gov These disease-associated alleles can alter the shape and chemical properties of the peptide-binding groove, leading to a decreased affinity for CLIP and a higher likelihood of presenting self-peptides. oup.com

Table 1: HLA Polymorphisms and Associated Autoimmune Diseases

HLA AlleleAssociated Autoimmune Disease
HLA-DRB101:01, HLA-DRB104:01Rheumatoid Arthritis mdpi.commdpi.com
HLA-DRB1*15:01Multiple Sclerosis mdpi.com
HLA-DQA105:01/DQB102:01 (DQ2.5)Celiac Disease, Type 1 Diabetes nih.govmdpi.com
HLA-DQA103:01/DQB103:02 (DQ8)Celiac Disease, Type 1 Diabetes nih.govnih.gov

The general principles of altered CLIP-MHC II interactions and HLA polymorphisms manifest in the specific pathogenesis of various autoimmune diseases.

Celiac Disease: In individuals with celiac disease, specific HLA-DQ2 or HLA-DQ8 molecules are present. celiac.org Research has shown that HLA-DQ2 molecules can associate with an alternative form of CLIP that has a higher binding affinity than the conventional CLIP. nih.gov This altered interaction may contribute to the aberrant presentation of gluten peptides, leading to the inflammatory response characteristic of the disease. nih.govceliac.org The autoimmune response in celiac disease also involves the production of autoantibodies against tissue transglutaminase 2 (tTG2). medlink.com

Rheumatoid Arthritis: Rheumatoid arthritis (RA) is strongly associated with certain HLA-DRB1 alleles that contain a conserved amino acid sequence known as the "shared epitope" (SE). nih.govaai.org The SE has been found to act as a signaling ligand that can lead to immune dysregulation, including the expansion of pro-inflammatory Th17 cells. nih.govaai.org While the direct impact of the SE on CLIP binding is still under investigation, the resulting inflammatory environment and immune cell polarization contribute to the chronic joint inflammation seen in RA. nih.govresearchgate.net

Multiple Sclerosis: Multiple sclerosis (MS) is an autoimmune disease of the central nervous system. nih.gov While the exact mechanisms are still being unraveled, evidence suggests that dysregulation of RNA splicing and altered expression of certain genes may play a role in the disease's pathogenesis. nih.govresearchgate.net In the context of antigen presentation, specific HLA-DRB1 alleles are associated with an increased risk of MS. mdpi.comnih.gov It is hypothesized that these alleles may present self-antigens from the myelin sheath, leading to an attack by the immune system. The role of CLIP dysregulation in this process is an active area of research.

The proper editing of the peptide repertoire presented by MHC class II molecules is crucial for maintaining self-tolerance. This editing process is primarily controlled by two non-classical HLA molecules: HLA-DM and HLA-DO. HLA-DM facilitates the removal of CLIP and the loading of high-affinity peptides. nih.govscienceopen.comwikipedia.org In contrast, HLA-DO acts as a negative regulator of HLA-DM, inhibiting its function. nih.govnih.gov

An imbalance in the expression or function of HLA-DM and HLA-DO can have significant implications for autoimmunity. nih.gov Reduced HLA-DM activity, either due to genetic factors or increased inhibition by HLA-DO, can lead to the presentation of a broader and less stringently selected pool of self-peptides. nih.govscienceopen.com This can increase the likelihood of activating autoreactive T cells and initiating an autoimmune response. scienceopen.com For instance, studies in mouse models have shown that a lack of HLA-DM function can predispose to autoimmunity. scienceopen.com Conversely, overexpression of HLA-DO, leading to reduced HLA-DM function, has also been implicated in autoimmune processes. nih.gov

The distribution of HLA-DM and HLA-DO within different endosomal compartments also appears to be important. nih.gov This differential localization may allow for spatial regulation of peptide editing, and disruptions in this balance could contribute to the development of autoimmune diseases. nih.gov

Role in Infectious Disease Immunology (Mechanistic Aspects)

The function of CLIP is not only relevant to autoimmunity but also plays a crucial role in the immune response to pathogens.

The primary role of the MHC class II antigen presentation pathway is to display peptides from extracellular pathogens to CD4+ T cells, initiating an adaptive immune response. immunopaedia.org.za CLIP's function is integral to this process. By occupying the peptide-binding groove of MHC class II molecules, CLIP ensures that only peptides generated from pathogens that have been taken up and processed by the antigen-presenting cell are loaded for presentation. frontiersin.org

The efficiency of CLIP displacement by pathogen-derived peptides, catalyzed by HLA-DM, determines the magnitude and quality of the T-cell response. nih.gov If CLIP dissociation is inefficient, the presentation of pathogen antigens will be suboptimal, potentially leading to a weak or ineffective immune response. Conversely, factors that enhance the exchange of CLIP for pathogenic peptides can lead to a more robust immune defense.

Furthermore, some pathogens have evolved mechanisms to interfere with the MHC class II antigen presentation pathway, including the steps involving CLIP. frontiersin.org By manipulating this pathway, pathogens can evade immune surveillance and establish a persistent infection. Understanding the mechanistic interplay between CLIP, MHC class II molecules, and pathogen-derived antigens is therefore critical for developing effective vaccines and immunotherapies against infectious diseases.

CLIP Expression in Malignancy and Anti-Tumor Immunity (Mechanistic Aspects)

The class II-associated invariant chain peptide (CLIP) is a critical intermediate in the major histocompatibility complex (MHC) class II antigen processing pathway. aacrjournals.org It is a small fragment of the invariant chain (Ii) that temporarily occupies the peptide-binding groove of newly synthesized MHC class II molecules. aacrjournals.orgnih.gov This occupation prevents the premature binding of endogenous peptides and ensures that the groove is available for loading with exogenous antigens in specialized endosomal compartments. nih.gov The subsequent exchange of CLIP for an antigenic peptide is a crucial step for the presentation of antigens to CD4+ T helper cells, which are essential for orchestrating a robust and lasting anti-tumor immune response. aacrjournals.orgnih.govhaematologica.org Dysregulation of this process, leading to abnormal CLIP expression on the cell surface, has significant implications in the context of cancer, affecting immune surveillance and patient prognosis.

CLIP:HLA-DR Ratio as a Prognostic Marker in Acute Myeloid Leukemia (AML)

In Acute Myeloid Leukemia (AML), the expression of CLIP on the surface of leukemic blasts in relation to the major MHC class II molecule, HLA-DR, has emerged as a significant prognostic indicator. aacrjournals.orgnih.gov Research indicates a strong correlation between a high surface CLIP:HLA-DR ratio on AML blasts and a poorer clinical outcome, specifically a shorter disease-free survival. aacrjournals.orghaematologica.org

Studies involving large cohorts of AML patients have consistently demonstrated this association. An analysis of 111 newly diagnosed AML patients revealed that individuals whose leukemic blasts were HLA-DR positive but CLIP negative (DR+/CLIP−) had a significantly longer disease-free survival compared to patients with DR+/CLIP+ blasts. aacrjournals.orgnih.gov A subsequent, larger study of 207 AML patients confirmed that a high relative amount of HLA-DR molecules occupied by CLIP on leukemic blasts is significantly correlated with a poor clinical outcome. haematologica.org This correlation held true even when analyzing patients within the intermediate cytogenetic risk group, suggesting its independent prognostic value. haematologica.org

The mechanism regulating the surface CLIP:HLA-DR ratio in AML blasts appears to involve the interplay between two key molecules: HLA-DM and HLA-DO. aacrjournals.org HLA-DM is a catalyst that facilitates the removal of CLIP from the HLA-DR binding groove, allowing antigenic peptides to bind. aacrjournals.orgnih.gov Conversely, HLA-DO is believed to be a negative regulator of HLA-DM's function. aacrjournals.orgnih.gov In AML blasts, the ratio of DO to DM has been shown to correlate with the cell surface CLIP:DR ratio, indicating that, similar to B cells, these molecules functionally regulate the efficiency of antigen presentation in these myeloid cancer cells. aacrjournals.org Furthermore, high CLIP levels have been associated with specific genetic subtypes of AML, such as those with NPM1 and/or DNMT3A mutations, suggesting a link between driver mutations and this particular mechanism of immune escape. biorxiv.org

Table 1: Clinical Studies on CLIP Expression and Prognosis in AML
Patient Cohort SizeKey FindingsReference
111 AML PatientsPatients with DR+/CLIP− blasts had significantly longer disease-free survival than those with DR+/CLIP+ blasts. aacrjournals.org
207 AML PatientsA high relative amount of CLIP on leukemic blasts was significantly correlated with a shortened disease-free survival. The prognostic value was also significant within the intermediate cytogenetic risk group. haematologica.org
Not Specified (Review)In AML samples with high HLA-DR expression, high CLIP levels were significantly associated with NPM1 and/or DNMT3A mutations. biorxiv.org

Modulation of Anti-Tumor T Cell Responses by CLIP Levels

The level of CLIP expression on the surface of malignant cells mechanistically modulates the anti-tumor T cell response primarily by controlling the efficiency of tumor antigen presentation to CD4+ T cells. haematologica.org An effective anti-tumor immune response requires the activation of CD4+ T helper cells, which is dependent on the recognition of tumor-derived peptides presented by MHC class II molecules on antigen-presenting cells, or in some cases, on the tumor cells themselves. aacrjournals.orgnih.gov

When CLIP is not efficiently removed from the MHC class II binding groove, it physically obstructs the loading of antigenic peptides. nih.gov This results in a cell surface dominated by MHC class II-CLIP complexes rather than MHC class II-tumor antigen complexes. Consequently, these cells are poor stimulators of tumor antigen-specific CD4+ T cells. haematologica.orgnih.gov This phenomenon represents a significant mechanism of immune evasion, as the cancer cells effectively become invisible to the helper T cell arm of the immune system. haematologica.org Research has shown that in tumor-draining lymph nodes, dendritic cells can have a large proportion of their MHC class II molecules occupied by CLIP due to reduced expression of the peptide editor HLA-DM, which impairs their ability to prime anti-tumor CD4+ T cells and promotes tumor growth. nih.gov

Functional studies have directly demonstrated the impact of CLIP modulation on T cell reactivity. Down-modulation of CLIP expression on myeloid leukemic cell lines using RNA interference resulted in significantly enhanced proliferation of allogeneic CD4+ T cells. haematologica.org More compellingly, in an autologous setting, CLIP-negative leukemic blasts sorted from AML patient samples were able to stimulate the proliferation of CD4+ T cells taken from the same patients during remission. haematologica.org In stark contrast, CLIP-positive blasts from the same patients failed to do so. haematologica.org This suggests that a lower CLIP expression level on AML blasts allows for the presentation of endogenous leukemia-specific antigens, thereby initiating a CD4+ T cell-mediated anti-leukemic response that likely contributes to the better clinical outcomes observed in patients with CLIP-negative tumors. aacrjournals.orghaematologica.org

Table 2: Functional Effects of CLIP Modulation on T Cell Responses
Experimental SystemModulationObserved Effect on T CellsReference
Myeloid leukemic cell lines (THP-1, Kasumi-1)Down-modulation of CLIP via invariant chain siRNAEnhanced proliferation of allogeneic CD4+ T cells. haematologica.org
Primary AML blasts and autologous remission T cellsSorting of CLIP- vs. CLIP+ leukemic blastsCLIP- blasts stimulated proliferation of autologous CD4+ T cells, while CLIP+ blasts did not. haematologica.org
Mouse dendritic cells (in vivo tumor model)Enhanced MHC-II-CLIP accumulation (due to invariant chain mutation)Poor stimulation of CD4+ T cells and diminished anti-tumor responses. nih.gov

Advanced Methodologies and Research Approaches for Human Clip Studies

Biophysical Characterization of Human CLIP-MHC Class II Interactions

The interaction between the Class II-associated invariant chain peptide (CLIP) and Major Histocompatibility Complex (MHC) class II molecules is a critical checkpoint in the antigen presentation pathway. Understanding the biophysical parameters of this interaction provides insight into the mechanisms of immune regulation. Advanced biophysical techniques are employed to dissect the kinetics, thermodynamics, and structural basis of the CLIP-MHC class II complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Peptide Exchange

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of molecular interactions in real time. researchgate.net In the context of human CLIP studies, SPR is instrumental in determining the association and dissociation rate constants of the CLIP peptide with various MHC class II allotypes.

The experimental setup typically involves immobilizing one of the interacting partners, such as the MHC class II molecule, onto a sensor chip. A solution containing the other partner, the CLIP peptide, is then flowed over the surface. The binding and subsequent dissociation are monitored by changes in the refractive index at the sensor surface, which are proportional to the change in mass.

Researchers have utilized SPR to investigate how factors like pH and the presence of the HLA-DM molecule influence the kinetics of the CLIP-MHC class II interaction. plos.orgaai.org For instance, SPR studies have demonstrated that HLA-DM significantly accelerates the dissociation of CLIP from MHC class II molecules, a crucial step for the binding of antigenic peptides. plos.org These studies often compare the kinetic profiles of wild-type and mutant MHC class II or HLA-DM molecules to pinpoint specific residues that are critical for the catalytic activity and binding affinity. plos.orgaai.org The data generated from SPR experiments, such as association rates (k_on_), dissociation rates (k_off_), and equilibrium dissociation constants (K_D_), are fundamental for a quantitative understanding of peptide exchange. biorxiv.org

Table 1: Representative Kinetic Parameters of Peptide-MHC Class II Interaction Measured by SPR

Interacting Moleculesk_on (M⁻¹s⁻¹)k_off_ (s⁻¹)K_D_ (nM)Reference
CLIP / HLA-DR1Not ReportedNot ReportedLow nM range biorxiv.org
DM / DR1Not ReportedNot ReportedCorrelated with activity plos.org

This table is illustrative. Actual values can vary significantly based on experimental conditions, specific peptide sequences, and MHC allotypes.

Fluorescence-Based Assays (e.g., Fluorescent Peptide Dissociation)

Fluorescence-based assays offer a sensitive and versatile approach to study the dynamics of CLIP-MHC class II interactions. These methods often involve labeling the CLIP peptide or a competitor peptide with a fluorescent dye.

One common technique is the fluorescent peptide dissociation assay . In this assay, a pre-formed complex of MHC class II and a fluorescently labeled CLIP peptide is monitored over time. The dissociation of the fluorescent peptide, often initiated by the addition of an excess of unlabeled competitor peptide or the catalytic molecule HLA-DM, results in a change in the fluorescence signal. aai.orgpnas.org For example, fluorescence polarization (FP) can be used, where the change in the polarization of emitted light reflects the size of the molecular complex; a smaller, unbound fluorescent peptide will have lower polarization than the larger MHC-bound peptide. aai.org

Another approach is Fluorescence Resonance Energy Transfer (FRET) . This technique measures the energy transfer between a donor fluorophore on the MHC molecule (like tryptophan residues) and an acceptor fluorophore on the peptide. pnas.org The binding of the peptide brings the fluorophores into proximity, leading to a FRET signal. The kinetics of peptide binding and dissociation can be determined by monitoring the FRET signal over time. pnas.org

These assays are particularly useful for high-throughput screening of small molecules that might modulate the CLIP-MHC class II interaction or for detailed kinetic analysis of HLA-DM-mediated peptide exchange. aai.org The pH dependence of these interactions can also be readily studied using fluorescence-based methods in buffers of varying pH. aai.org

Assay TypePrincipleApplicationKey FindingsReference
Fluorescence Polarization (FP)Measures changes in the rotation of a fluorescently labeled peptide upon binding to MHC class II.Kinetic analysis of peptide binding and dissociation.Used to study the catalytic action of small molecules and HLA-DM on multiple DR allotypes. aai.org
Fluorescence Resonance Energy Transfer (FRET)Measures energy transfer between fluorophores on MHC and peptide to monitor complex formation.Detailed kinetic studies of peptide exchange catalyzed by HLA-DM.Revealed that HLA-DM facilitates a conformational change in the peptide-bound complex. pnas.org
Fluorescent Peptide DissociationMonitors the release of a fluorescent peptide from the MHC class II complex.Measuring the off-rate of peptides in the presence and absence of HLA-DM.Demonstrated that HLA-DM significantly enhances the dissociation rate of CLIP. aai.orgpnas.org

Cryo-Electron Microscopy and X-ray Crystallography for Structural Elucidation

To understand the precise molecular interactions between human CLIP and MHC class II molecules, high-resolution structural techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are indispensable.

X-ray crystallography has provided the foundational atomic-level structures of MHC class II molecules bound to CLIP. pnas.orgresearchgate.netnih.gov These structures have revealed how the CLIP peptide sits (B43327) within the peptide-binding groove of the MHC class II molecule, highlighting the key hydrogen bonds and pocket interactions that stabilize the complex. researchgate.netnih.gov Crystallographic studies have been performed on various MHC class II allotypes, such as HLA-DR1, in complex with different length variants of CLIP, and have even revealed unique bidirectional binding modes. pnas.org By comparing the structures of MHC class II-CLIP with those bound to antigenic peptides, researchers can infer the conformational changes required for peptide exchange.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for studying large, dynamic complexes. Recent cryo-EM studies have successfully resolved the structures of the entire human MHC class II-invariant chain (Ii) complex, which includes the CLIP region, at near-atomic resolution. pnas.orgnih.govrcsb.org These structures provide a more complete picture of how the full-length invariant chain associates with MHC class II molecules (HLA-DR and HLA-DQ), preventing premature peptide loading in the endoplasmic reticulum and guiding the complex through the endocytic pathway. pnas.orgnih.govpdbj.org Cryo-EM has been crucial in visualizing the trimeric assembly of the HLA/Ii complex and defining the interactions beyond just the CLIP peptide itself. pnas.orgnih.govrcsb.org

Together, these structural biology techniques provide a detailed blueprint of the CLIP-MHC class II interaction, which is essential for understanding the mechanism of antigen presentation and for the rational design of immunomodulatory therapies.

Table 3: Structural Studies of Human CLIP-MHC Class II Complexes

TechniqueComplex StudiedKey InsightsPDB ID(s)Reference
X-ray CrystallographyHLA-DR1 / CLIP variantsRevealed bidirectional binding mode of CLIP.Not specified pnas.org
X-ray CrystallographyMurine I-A(b) / human CLIPShowed conventional peptide binding conformation of CLIP.1MUJ nih.govuniprot.org
Cryo-Electron MicroscopyHLA-DR / Invariant chainElucidated trimeric assembly and interactions beyond CLIP.8VRW nih.govrcsb.org
Cryo-Electron MicroscopyHLA-DQ / Invariant chainDefined atomic-level interactions within the full complex.EMD-43501 pdbj.org

Cell-Based and Ex Vivo Models for Studying Human CLIP Function

To complement biophysical and structural studies, cell-based and ex vivo models are crucial for understanding the function of human CLIP in a more physiological context. These models allow researchers to investigate the cellular processes that regulate CLIP processing, its exchange for antigenic peptides, and its ultimate impact on T cell activation.

Use of HLA-DM Deficient Cell Lines

A key tool in dissecting the role of CLIP has been the use of human B-lymphoblastoid cell lines that are deficient in HLA-DM. aai.org HLA-DM is a critical catalyst for the removal of CLIP from the MHC class II peptide-binding groove. aai.org In the absence of functional HLA-DM, the exchange of CLIP for other peptides is inefficient, leading to an accumulation of MHC class II-CLIP complexes on the cell surface. pnas.orgaai.org

Cell lines such as T2, which has a deletion in the MHC class II region encompassing the HLA-DMA and DMB genes, have been instrumental. ucl.ac.uk By transfecting these HLA-DM deficient cells with different MHC class II alleles, researchers can study the intrinsic stability of various CLIP-MHC class II complexes and their dependence on HLA-DM for peptide loading. ucl.ac.ukoup.com These cell lines provide a clean system to assess the ability of exogenously added factors or small molecules to promote CLIP release. For example, by transfecting murine I-A(d) into human HLA-DM-deficient cells, studies have shown that some components of the human antigen processing machinery may be incompatible with murine MHC class II molecules, as these cells failed to present intact protein antigens and accumulated CLIP on the surface. oup.com Comparing these deficient cell lines with their wild-type counterparts or with deficient cells where HLA-DM expression has been restored allows for a direct assessment of HLA-DM's role in editing the peptide repertoire. aai.orgresearchgate.net

Recombinant Protein Expression Systems for Functional Studies

The production of soluble, functional human CLIP, MHC class II, and HLA-DM proteins is essential for a wide range of in vitro and functional studies. Recombinant protein expression systems are the primary means to generate these proteins in sufficient quantity and purity. abcam.com

The choice of expression system is critical and depends on the specific requirements of the protein and the intended downstream application. abcam.comthermofisher.compatsnap.com

Bacterial systems (e.g., E. coli) : These are cost-effective and allow for rapid, high-yield production. biosynth.com However, bacterial systems cannot perform the post-translational modifications (like glycosylation) that are often crucial for the proper folding and function of complex eukaryotic proteins like MHC class II molecules. abcam.combiosynth.com

Yeast systems (e.g., Pichia pastoris) : Yeast systems can perform some post-translational modifications and are well-suited for large-scale production. thermofisher.combiosynth.com

Insect cell systems (e.g., using baculovirus vectors) : These systems can produce complex proteins with many of the required post-translational modifications. Soluble HLA-DM and HLA-DO have been successfully produced in insect cells for functional assays. ucl.ac.ukplos.org

Mammalian cell systems (e.g., CHO, HEK293 cells) : These systems are often the preferred choice for producing human proteins that require complex, human-like post-translational modifications to ensure native folding and biological activity. patsnap.combiosynth.comresearchgate.net Soluble DR-CLIP complexes have been expressed using Chinese hamster ovary (CHO) cell transfectants for use in peptide-binding experiments. aai.org

These recombinant proteins are used in the biophysical and structural assays described above, as well as in functional assays to measure peptide loading, T-cell activation, and to screen for therapeutic modulators. aai.orgpnas.orgucl.ac.ukpatsnap.com

Table 4: Common Recombinant Protein Expression Systems for CLIP-MHC II Studies

Expression SystemAdvantagesDisadvantagesTypical Proteins ProducedReference
Bacterial (E. coli)High yield, low cost, rapid growthLack of post-translational modifications, potential for inclusion bodiesSingle subunits for refolding aai.orgbiosynth.com
Insect CellsGood for complex proteins, some PTMsMore complex and costly than bacteriaSoluble HLA-DM, HLA-DR, HLA-DO ucl.ac.ukplos.org
Mammalian Cells (CHO, HEK293)Proper folding and human-like PTMs, high biological activityHigher cost, slower growth, lower yieldSoluble MHC class II-CLIP complexes, antibodies aai.orgpatsnap.comresearchgate.net
Yeast (P. pastoris)Capable of PTMs, scalable, cost-effectivePTMs may differ from human, potential for hyperglycosylationEukaryotic proteins for structural and functional studies thermofisher.combiosynth.com

Primary Human Antigen-Presenting Cells (e.g., Dendritic Cells, B cells, Macrophages)

Primary human antigen-presenting cells (APCs) are fundamental to studying CLIP in a physiologically relevant context. These cells, which include dendritic cells (DCs), B cells, and macrophages, are the professional APCs that process and present antigens to T helper cells. researchgate.netfrontiersin.org

Dendritic Cells (DCs): As potent APCs, DCs are crucial for initiating primary immune responses. lonza.com They internalize antigens through various mechanisms, including phagocytosis and macropinocytosis, and process them in endosomal compartments. mdpi.comnih.gov Within these compartments, the invariant chain (Ii) is proteolytically cleaved, leaving CLIP bound to the MHC class II molecule's peptide-binding groove. researchgate.netmdpi.com The subsequent exchange of CLIP for antigenic peptides is a critical step, facilitated by HLA-DM, before the peptide-MHC II complex is transported to the cell surface for presentation to CD4+ T cells. mdpi.compnas.org Studies using primary human DCs have been instrumental in understanding the regulation of this process. nih.govasm.org For instance, the maturation state of DCs influences their antigen processing capacity and the surface expression of MHC class II-peptide complexes. mdpi.com

B Cells: B cells, or B lymphocytes, are another key type of professional APC. frontiersin.orgthermofisher.com They can internalize specific antigens through their B cell receptor (BCR) and process them for presentation on MHC class II molecules. thermofisher.comyoutube.com Similar to DCs, B cells utilize the endosomal pathway for Ii degradation and CLIP generation. universiteitleiden.nl Research on primary human B cells has provided insights into how they contribute to the adaptive immune response, not only through antibody production but also by presenting antigens to T cells. thermofisher.comyoutube.com

Macrophages: Macrophages are versatile cells of the innate immune system that also function as APCs. nih.govthermofisher.com They are adept at phagocytosing cellular debris and pathogens, processing the ingested material, and presenting derived peptides on MHC class II molecules. nih.govthermofisher.com The process of CLIP displacement by antigenic peptides occurs within the phagolysosomes of macrophages. nih.gov Studies involving primary human macrophages have helped to elucidate their role in both innate and adaptive immunity, including the specifics of antigen processing and presentation. aai.orgoup.com

The use of these primary human APCs allows for the investigation of CLIP in its natural cellular environment, providing a more accurate understanding of its function compared to cell lines.

Humanized Mouse Models for Immune System Reconstruction and Mechanistic Analysis

Humanized mouse models represent a significant advancement in the in vivo study of the human immune system, including the functions of human CLIP. criver.comnih.gov These are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system. criver.comnih.gov

These models are invaluable for several reasons:

They allow for the study of human-specific immune responses in a living organism. nih.govnih.gov

They provide a platform to investigate the mechanisms of human diseases and to test the efficacy of novel therapeutics in a preclinical setting. criver.combiocytogen.com

Specifically for CLIP research, humanized mice enable the analysis of human T cell development, selection, and activation in the context of human MHC molecules and the associated human CLIP.

There are different types of humanized mouse models, each with its own advantages. For example, models engrafted with CD34+ HSCs develop a stable, long-lasting human immune system, making them suitable for extended studies. criver.com In contrast, PBMC-engrafted models are useful for short-term studies of human T cell function. criver.com The choice of model depends on the specific research question being addressed. transcurebioservices.com

Proteomic and Peptidomic Approaches for CLIP Identification and Analysis

Mass Spectrometry-Based Characterization of MHC Class II-Associated Peptides

Mass spectrometry (MS) has become an indispensable tool for the direct identification and characterization of peptides presented by MHC class II molecules, including CLIP. nih.gov This powerful analytical technique allows for the large-scale analysis of the peptidome, which is the complete set of peptides present in a biological sample.

The general workflow for MS-based analysis of MHC-associated peptides involves:

Isolation of MHC class II molecules from cells or tissues.

Elution of the bound peptides from the MHC molecules.

Separation of the peptides, often using liquid chromatography (LC).

Analysis of the peptides by mass spectrometry to determine their mass-to-charge ratio.

Sequencing of the peptides using tandem mass spectrometry (MS/MS).

This approach has been used to identify thousands of naturally processed and presented peptides, providing a comprehensive view of the antigenic landscape. It has also been instrumental in confirming the presence and sequence of CLIP on various MHC class II allotypes. Furthermore, quantitative MS techniques can be employed to compare the abundance of different peptides, including CLIP, under various conditions, offering insights into the regulation of antigen processing and presentation. nih.govnih.gov The sample preparation for such analyses often involves steps like protein digestion and desalting using trifluoroacetic acid (TFA). mdpi.comumich.educore.ac.ukoup.comnih.gov

Computational and Modeling Approaches

Kinetic Models of CLIP Release and Peptide Exchange

The exchange of CLIP for antigenic peptides is a dynamic process that has been extensively studied using kinetic models. researchgate.netpnas.org These models aim to describe the rates of association and dissociation of peptides from MHC class II molecules, both in the presence and absence of the catalyst HLA-DM. plos.orgresearchgate.net

Several kinetic models have been proposed to explain the mechanism of peptide exchange. pnas.org Some models suggest that HLA-DM preferentially binds to a transient, peptide-receptive conformation of the MHC class II molecule. pnas.org Other models propose that HLA-DM actively facilitates the release of CLIP by inducing conformational changes in the MHC molecule. pnas.org

Experimental data for these models are often obtained using techniques such as fluorescence resonance energy transfer (FRET) to monitor the binding and release of fluorescently labeled peptides in real-time. pnas.org These studies have revealed that the rate of CLIP dissociation can vary significantly between different MHC class II allotypes and can be influenced by the concentration of HLA-DM and the affinity of the incoming peptide. plos.orgresearchgate.net Kinetic modeling, in conjunction with experimental data, has been crucial in elucidating the complex mechanism of HLA-DM-catalyzed peptide exchange. researchgate.netnih.gov

Prediction Algorithms for Peptide-MHC Class II Binding, Including CLIP

Computational algorithms have been developed to predict the binding affinity of peptides to MHC class II molecules. nih.govnih.gov These tools are essential for identifying potential T cell epitopes from pathogen or tumor antigens. Many of these algorithms are based on machine learning methods, such as artificial neural networks and support vector machines, which are trained on large datasets of experimentally determined peptide binding affinities. nih.govresearchgate.net

The prediction of peptide-MHC class II binding is more complex than for MHC class I due to the open-ended nature of the peptide-binding groove, which allows for peptides of varying lengths to bind. nih.gov Therefore, a key step in these algorithms is the correct alignment of the peptide within the binding groove to identify the 9-amino acid core binding motif. iedb.org

Several web-based tools are publicly available for predicting peptide-MHC class II binding, such as the Immune Epitope Database (IEDB). iedb.orgresearchgate.net These tools can predict binding for a wide range of HLA-DR, -DP, and -DQ alleles. While these algorithms are primarily designed to identify high-affinity antigenic peptides, they can also be used to predict the binding of CLIP to different MHC class II allotypes, contributing to our understanding of the stability of the MHC-CLIP complex.

Future Directions and Emerging Concepts in Human Clip Research

Elucidating the Full Complexity of Invariant Chain Isoforms and CLIP Variants in Antigen Presentation

The human invariant chain (Ii), the precursor to CLIP, is not a single entity but exists as a family of isoforms with potentially distinct functions. nih.gov The complexity begins with the Ii gene, which can produce four main isoforms through alternative splicing and the use of different translation initiation codons: p33, p41, p35, and p43. nih.gov The p33 and p41 isoforms are the human counterparts to the murine p31 and p41 isoforms. nih.gov The p35 and p43 isoforms contain an additional N-terminal extension with a strong endoplasmic reticulum (ER) retention signal. nih.gov

Future research must focus on dissecting the non-redundant roles of these isoforms. For instance, the p41/p43 isoforms contain an extra domain that can inhibit certain proteases like cathepsins, potentially focusing antigen processing on peptides derived from receptor-mediated uptake. nih.gov A significant area of investigation is how these isoforms assemble into heterotrimers, creating a vast combinatorial potential that could fine-tune the trafficking and maturation of associated MHC class II molecules. nih.gov Understanding the rules governing isoform expression and trimerization in different antigen-presenting cells (APCs) and under various inflammatory conditions is a key goal.

While much focus has been on the Ii isoforms, the CLIP fragment itself exhibits remarkable promiscuity, binding to a wide range of HLA-II alleles. nih.govoup.com This transient and versatile binding is essential for stabilizing nascent MHC-II molecules before peptide loading. nih.gov Further studies are needed to explore whether subtle variations in the core CLIP sequence exist and how they might influence binding affinity to specific HLA-II allotypes, thereby shaping the immunopeptidome.

Table 1: Human Invariant Chain (Ii) Isoforms and Their Characteristics

IsoformOriginKey Structural FeaturePostulated Function
p33Standard translation start siteBasic Ii structureCanonical chaperone and trafficking role
p41Alternative splicing of p33 transcriptContains an additional thyroglobulin type-1 domainInhibits certain endosomal proteases, potentially focusing antigen processing. nih.gov
p35Upstream translation start site16-amino acid N-terminal cytoplasmic extension with ER retention motifModulates ER exit and trafficking of the MHC-II/Ii complex. nih.gov
p43Alternative splicing and upstream start siteCombines features of p41 and p35Combines protease inhibition and altered trafficking capabilities. nih.gov

Deeper Understanding of HLA-DM/HLA-DO Regulatory Networks and their Context-Dependent Roles

The exchange of CLIP for a high-affinity antigenic peptide is not a spontaneous event but is tightly regulated by the non-classical MHC molecules, HLA-DM and HLA-DO. researchgate.netroyalsocietypublishing.org HLA-DM acts as a peptide editor or catalyst, binding to the MHC-II/CLIP complex and inducing a conformational change that facilitates CLIP release and the subsequent binding of antigenic peptides. researchgate.netroyalsocietypublishing.orgnih.gov HLA-DM also functions as a chaperone, protecting empty MHC-II molecules from degradation. researchgate.netwikipedia.org

HLA-DO, in contrast, acts as a negative regulator of HLA-DM. frontiersin.org It binds to HLA-DM, preventing its interaction with MHC-II molecules and thereby inhibiting the peptide exchange process. wikipedia.orgfrontiersin.org This regulatory axis is highly context-dependent. HLA-DO is primarily expressed in B cells, medullary thymic epithelial cells, and specific dendritic cell subsets. researchgate.net Its expression is dynamically regulated; for example, it is downregulated in B cells upon their entry into germinal centers, a phase requiring efficient antigen presentation to T helper cells. researchgate.net

A crucial future direction is to unravel how the dynamic balance between HLA-DM and HLA-DO expression shapes the peptide repertoire in different physiological and pathological contexts. In resting APCs, high DO levels may promote the presentation of lower-stability self-peptides by inhibiting DM's editing function, a process potentially crucial for maintaining self-tolerance. frontiersin.org Conversely, during an infection, downregulation of DO could unleash DM activity, favoring the presentation of high-stability pathogen-derived peptides to mount a robust immune response. universiteitleiden.nl Investigating how this regulatory network is perturbed in autoimmune diseases and cancer could reveal novel therapeutic targets.

Table 2: Comparison of HLA-DM and HLA-DO

MoleculePrimary FunctionMechanismExpression
HLA-DMPeptide editor, ChaperoneCatalyzes exchange of CLIP for antigenic peptides; stabilizes empty MHC-II. researchgate.netroyalsocietypublishing.orgwikipedia.orgBroadly in APCs
HLA-DONegative regulator of HLA-DMBinds to HLA-DM, preventing its interaction with MHC-II. wikipedia.orgfrontiersin.orgRestricted (e.g., B cells, mTECs, some DCs), dynamically regulated. researchgate.net

Exploring the Role of Human CLIP in Novel Antigen Presentation Pathways and Cross-Talks

While CLIP's canonical role is firmly within the MHC class II pathway, emerging evidence suggests its involvement in unconventional antigen presentation mechanisms. A fascinating area of future research is the cross-talk between the MHC class I and class II pathways, where CLIP may play an unexpected role. Strikingly, studies have demonstrated the alternative binding of CLIP to surface HLA-I molecules on leukemic cells. nih.gov In some acute myeloid leukemia (AML) cells that lack HLA-II expression, CLIP was still displayed on the plasma membrane, and silencing the Ii gene led to reduced HLA-I surface expression, indicating a direct role for Ii/CLIP in the HLA-I pathway in this context. nih.gov

This suggests that in certain cellular states, particularly malignant ones, the strict segregation of these pathways may break down. The Ii chain has been shown to transport HLA-I molecules to endosomal compartments, which are typically associated with MHC-II loading. nih.gov This could represent a novel mechanism of cross-presentation, where epitopes from exogenous sources, normally handled by the class II pathway, could be loaded onto class I molecules. Indeed, Ii has been found to have a significant impact on cross-presentation in dendritic cells. nih.gov Furthermore, genetically exchanging the CLIP region with known cytotoxic T-lymphocyte (CTL) epitopes has been shown to enable efficient, TAP- and proteasome-independent loading of these peptides onto HLA-A*02:01, leading to the activation of CD8+ T cells. researchgate.net

Future work will need to define the molecular machinery and cellular conditions that permit this pathway crossover. Understanding whether this is a mechanism of immune evasion by tumors or a more general, yet-to-be-characterized, presentation pathway could have profound implications for immunology and cancer vaccine development.

Development of Mechanistic-Based Strategies Targeting CLIP-MHC Class II Interactions for Immunomodulation

The central role of the CLIP-MHC II interaction in controlling T-cell activation makes it an attractive target for therapeutic immunomodulation. Future strategies are being developed to either enhance or suppress immune responses by manipulating this checkpoint.

To enhance anti-tumor immunity, one approach is to decrease the amount of CLIP on the surface of cancer cells. For example, in acute myeloid leukemia, it is hypothesized that blasts with low surface CLIP expression are better able to present tumor-specific antigens and activate anti-leukemic T-cell responses. universiteitleiden.nl Strategies to down-modulate Ii or CLIP expression in malignant cells are being actively explored to improve their immunogenicity. universiteitleiden.nl Another strategy involves using the Ii chain as a vehicle for vaccine delivery, where replacing CLIP with tumor- or pathogen-derived epitopes can promote efficient peptide loading and presentation for T-cell activation. researchgate.net

Conversely, to suppress unwanted immune responses in autoimmune diseases, the goal would be to stabilize CLIP in the MHC-II groove or otherwise prevent the presentation of autoantigens. The discovery of small molecules that can modulate MHC class II antigen presentation represents a promising frontier. researchgate.net These molecules could act by various mechanisms, such as directly binding to the peptide-MHC-II complex or interfering with the catalytic activity of HLA-DM.

The development of novel protein platforms, such as TRACeR-II, designed to generate high-affinity binders for specific peptide-MHC-II complexes, also opens up new therapeutic possibilities for either targeting cells presenting specific antigens or blocking T-cell recognition. biorxiv.org

Table 3: Potential Therapeutic Strategies Targeting the CLIP-MHC II Pathway

StrategyMechanismTherapeutic GoalPotential Application
Ii/CLIP DownregulationReduce CLIP on cell surface to enhance endogenous peptide loading. universiteitleiden.nlEnhance ImmunityCancer Immunotherapy
CLIP-Exchanged Ii VaccinesReplace CLIP with a specific antigenic epitope for targeted loading. researchgate.netEnhance ImmunityVaccines (Cancer, Infectious Disease)
Small Molecule ModulatorsInterfere with HLA-DM function or stabilize pMHC-II complexes. researchgate.netSuppress ImmunityAutoimmune Diseases
pMHC-II Binders (e.g., TRACeR-II)Block T-cell interaction or deliver cytotoxic agents to specific APCs. biorxiv.orgSuppress or Enhance ImmunityAutoimmunity, Cancer

Integration of Multi-Omics Data for Comprehensive CLIP Pathway Analysis and Systems Immunology

To fully grasp the complexity of the CLIP pathway and its regulation, future research will increasingly rely on the integration of large-scale, multi-omics datasets. annualreviews.org Technologies such as genomics, transcriptomics, proteomics, and metabolomics provide snapshots of the different molecular layers within a cell. nih.govfrontiersin.org When applied to the antigen presentation pathway, these approaches can offer a holistic view of the interplay between Ii isoforms, CLIP, MHC-II allotypes, HLA-DM/DO, and the vast array of processed peptides.

A key challenge and future direction is the development of sophisticated computational and systems biology models to integrate these diverse data types. frontiersin.orgplos.org Pathway-based integration methods, for instance, can help move from lists of molecules to an understanding of the functional modules that are perturbed in disease. plos.org By building comprehensive network models, researchers can identify critical nodes and regulatory hubs that control the flow of antigen presentation. This systems immunology approach can reveal how genetic variations (e.g., in HLA genes) or changes in protein expression (e.g., the DM/DO ratio) propagate through the network to alter immune outcomes.

These integrative analyses will be crucial for discovering novel biomarkers that reflect the status of the antigen presentation pathway in patients. frontiersin.org For example, a specific signature of Ii isoform expression combined with the proteomic profile of presented peptides could predict a patient's response to immunotherapy. Ultimately, by generating a comprehensive, system-level understanding of CLIP and its associated machinery, researchers can more rationally design the next generation of immunomodulatory therapies.

Q & A

Q. What experimental protocols are recommended for genome-wide CLIP studies targeting human RNA-binding proteins (RBPs)?

Answer: Genome-wide CLIP experiments require standardized protocols to ensure reproducibility. Key steps include:

  • UV crosslinking to stabilize protein-RNA interactions in vivo .
  • Immunoprecipitation using antibodies specific to the RBP of interest (e.g., ACTH-related peptides like CLIP (human) (TFA) in neuroendocrine studies) .
  • Library preparation optimized for sequencing, including barcode integration to mitigate PCR duplicates .
  • Bioinformatics pipelines such as CTK (CLIP Tool Kit) for read alignment, peak calling, and crosslink site identification . Methodological Tip: Use spike-in controls to normalize technical variability across replicates .

Q. How do I validate CLIP-seq data to confirm RBP binding specificity?

Answer: Validation strategies include:

  • Motif enrichment analysis (e.g., UGCAUG for Rbfox proteins) to assess alignment with known RBP binding motifs .
  • Orthogonal assays like RIP-seq or RNA EMSA to corroborate binding sites .
  • Negative controls such as IgG immunoprecipitations to filter nonspecific signals . Methodological Tip: Integrate CLIP data with RNA-seq to correlate binding events with splicing or expression changes .

Q. What are common pitfalls in CLIP data preprocessing, and how can they be mitigated?

Answer: Key challenges and solutions:

  • PCR duplicates : Use unique molecular identifiers (UMIs) and tools like CTK to collapse duplicates .
  • Background noise : Apply stringent thresholds for peak calling (e.g., valley-seeking algorithms in CTK) .
  • Crosslink-induced artifacts : Filter mutations (CIMS/CITS analysis) to distinguish true binding sites from reverse transcription errors . Methodological Tip: Benchmark preprocessing steps using public datasets (e.g., ENCODE CLIPdb) .

Advanced Research Questions

Q. How can I resolve discrepancies in CLIP data across studies investigating the same RBP?

Answer: Discrepancies often arise from:

  • Protocol variations : Compare crosslinking efficiency (e.g., PAR-CLIP vs. HITS-CLIP) and antibody specificity .
  • Bioinformatics pipelines : Use standardized tools like clipplotr for cross-study visualization and normalization .
  • Cell-type specificity : Account for tissue-specific RBP expression or RNA abundance . Methodological Tip: Perform meta-analysis using databases like starBase v2.0 to identify consensus binding sites .

Q. What strategies improve the robustness of CLIP-based models in predicting RBP regulatory networks?

Answer: Enhance model robustness through:

  • Multi-omics integration : Combine CLIP data with eCLIP, ATAC-seq, or CRISPR screens to validate functional targets .
  • Machine learning : Tools like GraphProt or Deepnet-rbp incorporate RNA secondary structure and evolutionary conservation .
  • Dataset balancing : Use MetaCLIP principles to curate training data, avoiding overrepresentation of high-abundance transcripts . Methodological Tip: Apply adversarial training to reduce bias from dataset design (e.g., web-crawled vs. lab-generated data) .

Q. How can CLIP data be leveraged to study cross-species conservation of RBP-RNA interactions?

Answer: Comparative approaches include:

  • Phylogenetic alignment : Map CLIP peaks to orthologous regions in model organisms (e.g., mouse/human) using UCSC Genome Browser .
  • Motif conservation : Identify conserved RNA motifs via tools like RNAcontext or MEME .
  • Functional enrichment : Use miRFunction to link conserved binding sites to pathways (e.g., neurodevelopment for CLIP (human) (TFA)) . Methodological Tip: Validate conserved sites using CRISPR-Cas9 editing followed by phenotypic assays .

Q. What computational frameworks enable real-time analysis of large-scale CLIP datasets?

Answer: High-performance solutions include:

  • clipplotr : Enables batch processing and integrative visualization with RNA-seq or ChIP-seq data .
  • Piranha : Uses zero-truncated negative binomial models for differential binding analysis across conditions .
  • Cloud-based pipelines : Deploy CTK or MiClip on platforms like Galaxy for scalable analysis . Methodological Tip: Optimize runtime by parallelizing tasks (e.g., split genome into regions for distributed computing) .

Data and Reproducibility

Q. How should I archive and share CLIP data to comply with FAIR principles?

Answer: Best practices include:

  • Metadata curation : Document experimental parameters (e.g., UV dose, antibody lot) using MIAME standards .
  • Public repositories : Deposit raw data in GEO or ENCODE, and processed data in CLIPdb or starBase .
  • Code sharing : Provide scripts for preprocessing (e.g., CTK) and analysis (e.g., clipplotr) in GitHub repositories . Methodological Tip: Use Docker containers to ensure pipeline reproducibility across environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.